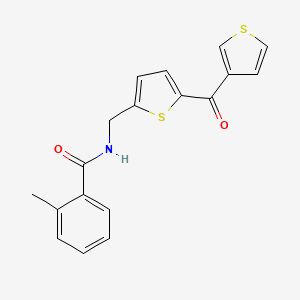![molecular formula C23H25N5O3 B2817322 3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxyphenyl)propanamide CAS No. 902928-39-6](/img/structure/B2817322.png)
3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C23H25N5O3 and its molecular weight is 419.485. The purity is usually 95%.
BenchChem offers high-quality 3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
- A study synthesized derivatives of 1,2,4-triazolo[4,3-a]-quinoline, structurally similar to the compound , for potential anticancer activity. These derivatives exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
- Another research synthesized 4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, similar in structure to the compound of interest, and found them to be potent H1-antihistaminic agents with potential use in cancer therapy (Alagarsamy et al., 2009).
- A series of [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives, structurally related to the queried compound, demonstrated superior effectiveness as anticancer agents compared to other similar compounds (Kaneko et al., 2020).
Antimicrobial Activity
- Novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, related to the compound , were synthesized and showed promising antioxidant and anticancer activities. This study highlights the potential of these compounds in both cancer treatment and as antioxidants (Tumosienė et al., 2020).
- Research on 3,4-dihydro-4-oxo-1,2,3-benzotriazines, incorporating 1,2,4-triazolo[4,3-c]quinazoline, revealed some compounds with good antibacterial potency. This work suggests a potential application of these compounds in treating bacterial infections (Gineinah, 2001).
Molecular Structure and Synthesis
- A study developed quality control methods for a compound among derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, which includes the compound . This is vital for its development as an antimalarial agent (Danylchenko et al., 2018).
- Another study focused on the synthesis and characterization of various [1,2,4]triazolo[4,3-a]quinazolin-5-ones, which are structurally related to the compound of interest, indicating the diverse potential applications of these compounds (Wu et al., 2022).
properties
IUPAC Name |
N-(4-methoxyphenyl)-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-15(2)14-27-22(30)18-6-4-5-7-19(18)28-20(25-26-23(27)28)12-13-21(29)24-16-8-10-17(31-3)11-9-16/h4-11,15H,12-14H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMBOFPHPWZPSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2817241.png)
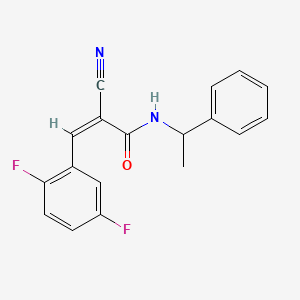
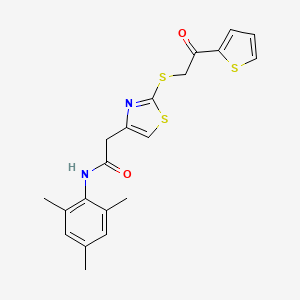
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2817246.png)
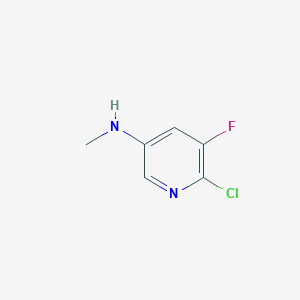
amine hydrochloride](/img/structure/B2817249.png)
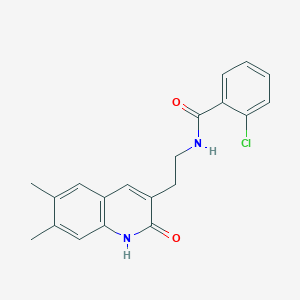

![2-[5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-phenyl-1H-imidazole](/img/structure/B2817252.png)
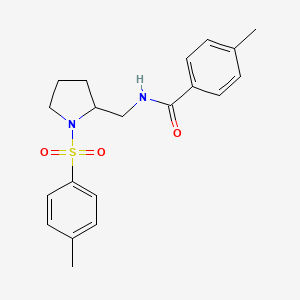
![6-(4-Ethoxyphenyl)-3-(4-ethylphenyl)-5-phenacylsulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2817254.png)
![2-Benzyl-5-[(4-chlorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2817261.png)
